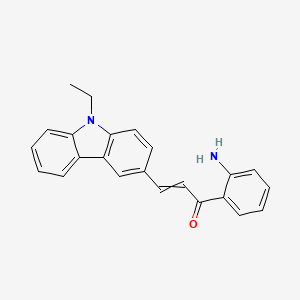![molecular formula C14F22O4 B12572524 Peroxide, bis[(undecafluorocyclohexyl)carbonyl] CAS No. 203255-90-7](/img/structure/B12572524.png)
Peroxide, bis[(undecafluorocyclohexyl)carbonyl]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Peroxide, bis[(undecafluorocyclohexyl)carbonyl] is a chemical compound with the molecular formula C14F22O4. It is known for its unique structure, which includes two six-membered rings and multiple fluorine atoms. This compound is used in various scientific and industrial applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Peroxide, bis[(undecafluorocyclohexyl)carbonyl] involves the reaction of undecafluorocyclohexyl carbonyl chloride with hydrogen peroxide under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like pyridine to facilitate the formation of the peroxide bond .
Industrial Production Methods
In an industrial setting, the production of Peroxide, bis[(undecafluorocyclohexyl)carbonyl] is scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves precise control of temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
Peroxide, bis[(undecafluorocyclohexyl)carbonyl] undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent in organic synthesis.
Reduction: Under specific conditions, it can be reduced to form other compounds.
Substitution: It can participate in substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions with Peroxide, bis[(undecafluorocyclohexyl)carbonyl] include:
Oxidizing agents: Such as potassium permanganate and chromium trioxide.
Reducing agents: Like lithium aluminum hydride and sodium borohydride.
Catalysts: Including transition metal catalysts like palladium and platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or hydrocarbons .
Scientific Research Applications
Peroxide, bis[(undecafluorocyclohexyl)carbonyl] has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce perfluorocyclohexyl groups into molecules.
Biology: Its unique properties make it useful in studying biological systems and interactions.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which Peroxide, bis[(undecafluorocyclohexyl)carbonyl] exerts its effects involves the formation of reactive oxygen species (ROS) upon decomposition. These ROS can interact with various molecular targets, including proteins, lipids, and nucleic acids, leading to oxidative modifications. The pathways involved in these interactions are complex and depend on the specific biological or chemical context .
Comparison with Similar Compounds
Similar Compounds
- Peroxide, bis[(perfluorocyclohexyl)carbonyl]
- Peroxide, bis[(octafluorocyclohexyl)carbonyl]
- Peroxide, bis[(hexafluorocyclohexyl)carbonyl]
Uniqueness
Peroxide, bis[(undecafluorocyclohexyl)carbonyl] is unique due to its high fluorine content and the stability of its peroxide bond. This makes it particularly useful in applications requiring strong oxidizing agents and stable intermediates .
Properties
CAS No. |
203255-90-7 |
|---|---|
Molecular Formula |
C14F22O4 |
Molecular Weight |
650.11 g/mol |
IUPAC Name |
(1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexanecarbonyl) 1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexane-1-carboperoxoate |
InChI |
InChI=1S/C14F22O4/c15-3(5(17,18)9(25,26)13(33,34)10(27,28)6(3,19)20)1(37)39-40-2(38)4(16)7(21,22)11(29,30)14(35,36)12(31,32)8(4,23)24 |
InChI Key |
XWIGYEOZHFHUEH-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)F)OOC(=O)C2(C(C(C(C(C2(F)F)(F)F)(F)F)(F)F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-[3-(4-Benzylpiperazin-1-yl)propoxy]quinoline](/img/structure/B12572445.png)
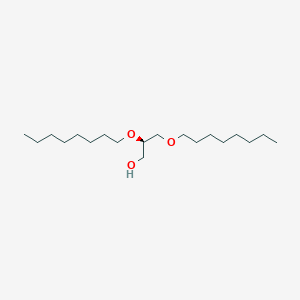
![2-(4-Fluorophenyl)-7-(propan-2-ylidene)bicyclo[2.2.1]heptane](/img/structure/B12572463.png)
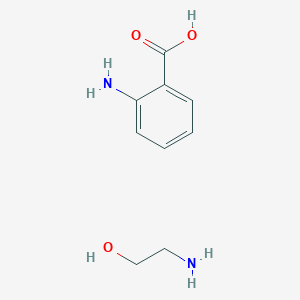
![Ethyl 3,4-dihydro-4-methyl-2H-pyrido[3,2-B][1,4]oxazine-2-carboxylate](/img/structure/B12572467.png)
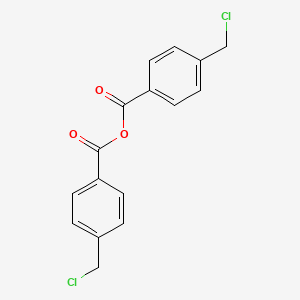
![Methyl 4-[2-(dimethylhydrazinylidene)ethyl]benzoate](/img/structure/B12572475.png)
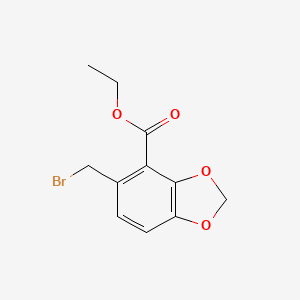
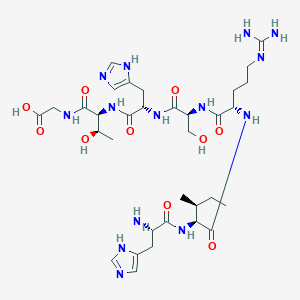
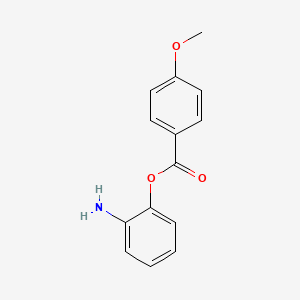
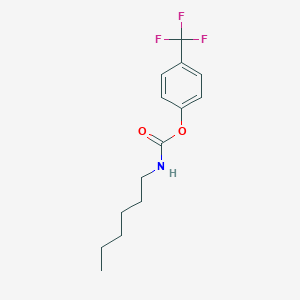
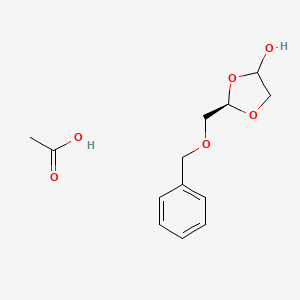
![Pentanedioic acid, 2-[[(4-fluorophenyl)hydroxyphosphinyl]methyl]-](/img/structure/B12572504.png)
